N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-methoxyphenyl group at position 3. The oxazole ring is connected via a carboxamide linkage to a 2-(1H-indol-3-yl)ethyl side chain . This structure combines three pharmacologically relevant motifs:
- 1,3-Oxazole: A five-membered aromatic ring with two heteroatoms (O and N), contributing to hydrogen bonding and π-π interactions.
- 4-Methoxyphenyl: Enhances lipophilicity and may engage in van der Waals interactions or act as a metabolic stabilizer.
- Indole-ethylamide: The indole moiety is a common feature in bioactive compounds targeting serotonin receptors or cannabinoid receptors, while the ethyl spacer improves conformational flexibility.
The compound’s synthetic pathway likely involves oxazole ring formation followed by amide coupling with 2-(1H-indol-3-yl)ethylamine, analogous to methodologies described for related heterocycles .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-16-8-6-14(7-9-16)19-13-24-21(27-19)20(25)22-11-10-15-12-23-18-5-3-2-4-17(15)18/h2-9,12-13,23H,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIEKRLFDPIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide typically involves the coupling of an indole derivative with an oxazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to 40°C
Catalyst: DCC or other carbodiimides
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide as an anticancer agent. The compound has demonstrated notable efficacy against several human tumor cell lines.
Case Studies and Findings
- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antitumor activity. For instance, it showed high selectivity against ovarian cancer cells (OVXF 899) with an IC50 value as low as 2.76 µM, suggesting its potential for targeted cancer therapy .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of cellular processes essential for cancer cell survival and proliferation. Preliminary studies indicate that it may induce apoptosis in cancer cells through modulation of the cell cycle .
Antiviral Properties
The antiviral potential of this compound has also been explored. Research indicates that compounds with similar structural motifs exhibit promising antiviral activity against various viruses.
Case Studies and Findings
- Efficacy Against Viral Targets : In vitro evaluations have shown that derivatives of oxazole compounds can inhibit viral replication effectively. For example, certain analogs have been reported to inhibit HCV NS5B polymerase activity significantly, indicating a potential application in treating hepatitis C .
Drug Discovery and Development
The compound's unique structure makes it a valuable candidate for further drug development. Its ability to interact with biological targets can lead to the discovery of novel therapeutic agents.
Research Insights
- Structure-Activity Relationship (SAR) : Investigating the SAR of this compound has provided insights into how modifications can enhance its biological activity. For instance, introducing electron-withdrawing groups has been shown to improve anticancer potency .
- Potential for Combination Therapy : Given its mechanism of action and efficacy profile, there is potential for this compound to be used in combination with other therapeutic agents to enhance overall treatment efficacy against resistant cancer types or viral infections.
Summary Table of Applications
| Application Area | Specific Activity | Notable Findings |
|---|---|---|
| Anticancer Activity | Cytotoxicity against tumor cells | IC50 values as low as 2.76 µM in ovarian cancer |
| Antiviral Properties | Inhibition of viral replication | Effective against HCV NS5B polymerase |
| Drug Discovery | Potential for novel therapeutic agents | Structure modifications enhance biological activity |
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The oxazole ring may contribute to the compound’s binding affinity and specificity. Overall, the compound can influence cellular processes such as signal transduction, gene expression, and apoptosis .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural analogs and their pharmacological distinctions:
Key Structural Differences and Implications
Core Heterocycle: The 1,3-oxazole in the target compound offers distinct electronic properties compared to indazole () or imidazole (). AM630 () replaces the oxazole with an indole-methanone scaffold, which may reduce hydrogen-bonding capacity but enhance CB2 receptor binding through hydrophobic interactions.
Substituent Variations :
- The 4-methoxyphenyl group is conserved in the target compound and AM630 but absent in indazole-based analogs (). This group’s electron-donating methoxy moiety likely stabilizes aromatic interactions in receptor-binding pockets.
- Sulfonamide () and morpholinyl-ethyl (AM630) substituents introduce polar or bulky groups, which may influence target selectivity.
Pharmacological Profiles :
- AM630 ’s high CB2 affinity (Ki = 8.6 nM) contrasts with the untested activity of the target compound, suggesting that the oxazole-carboxamide scaffold may prioritize different biological pathways.
- Indazole-based analogs () demonstrate bromodomain inhibition, highlighting how core heterocycle choice directs target engagement.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a compound of considerable interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H20N2O3
- Molecular Weight : 320.38 g/mol
- CAS Number : [Not specified in the search results]
The compound exhibits various biological activities primarily attributed to its structural components, particularly the indole and oxazole moieties. The indole ring is known for its role in neuropharmacology and potential anticancer properties, while the oxazole ring contributes to antimicrobial and anti-inflammatory activities.
Biological Activities
-
Anticancer Activity
- Studies indicate that compounds containing oxazole rings can inhibit cancer cell proliferation. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and melanoma cells. The presence of the methoxy group on the phenyl ring enhances these effects, likely through increased lipophilicity and better cellular uptake .
- Antimicrobial Properties
- Neuroprotective Effects
- Anti-inflammatory Activity
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anticancer Studies :
- A study on oxazole derivatives demonstrated that compounds with similar structures exhibited IC50 values ranging from 10–30 µM against various cancer cell lines, indicating strong antiproliferative activity. The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced activity levels .
- Microbial Inhibition :
- Neuropharmacological Evaluations :
Q & A
Q. How can the structural identity of N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide be confirmed in synthetic samples?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of characteristic signals, such as the indole NH proton (~10-12 ppm), methoxy group (~3.8 ppm), and oxazole ring protons (6.5-8.5 ppm). Compare with published spectra of structurally similar compounds (e.g., AM630) .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can verify the molecular ion ([M+H]) with an exact mass of 303.36 g/mol, as reported in chemical databases .
- X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, as demonstrated for related indole-oxazole derivatives .
Q. What synthetic routes are reported for oxazole-carboxamide derivatives similar to this compound?
Methodological Answer:
- Hantzsch Oxazole Synthesis: Condensation of α-haloketones with carboxamide derivatives, followed by cyclization, is a common method for oxazole cores .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling can introduce aryl groups (e.g., 4-methoxyphenyl) to the oxazole ring using palladium catalysts .
- Amide Bond Formation: Coupling the oxazole-2-carboxylic acid with 2-(1H-indol-3-yl)ethylamine via EDCI/HOBt or other coupling reagents .
Q. What analytical techniques are recommended for purity assessment during synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5% area).
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for amines).
- Elemental Analysis: Confirm elemental composition (C, H, N) within ±0.4% of theoretical values .
Advanced Research Questions
Q. How does the indole moiety influence this compound’s binding affinity to cannabinoid receptors compared to other ligands?
Methodological Answer:
- Competitive Binding Assays: Compare displacement of CP-55,940 (a radiolabeled cannabinoid agonist) in CB1/CB2 receptor-expressing cell membranes. The indole group may enhance CB2 selectivity, as seen in AM630 (Ki CB2 = 6.4 nM vs. CB1 = 5152 nM) .
- Structure-Activity Relationship (SAR): Replace the indole with other aromatic systems (e.g., pyrazole in AM251) and measure shifts in IC values using functional assays (e.g., cAMP inhibition) .
Q. What in vitro assays are suitable for evaluating this compound’s functional activity on cannabinoid receptors?
Methodological Answer:
- cAMP Inhibition Assay: Measure inhibition of forskolin-stimulated cAMP production in HEK293 cells expressing CB1/CB2 receptors. Use a luciferase-based reporter system for high-throughput screening .
- β-Arrestin Recruitment: Utilize BRET (Bioluminescence Resonance Energy Transfer) assays to quantify receptor activation or inverse agonism .
- Calcium Flux Assays: For TRPV1 off-target effects, monitor intracellular Ca changes using fluorescent dyes (e.g., Fluo-4) .
Q. How can researchers address discrepancies in reported binding affinities across experimental models?
Methodological Answer:
- Standardize Assay Conditions: Control variables such as receptor density (e.g., CHO vs. HEK cells), buffer composition, and ligand solubility (use DMSO ≤0.1%) .
- Validate with Reference Ligands: Include AM251 (CB1 antagonist) and AM630 (CB2 inverse agonist) as internal controls in each experiment .
- Molecular Dynamics Simulations: Model ligand-receptor interactions to identify conformational changes affecting binding in different systems .
Q. What strategies improve bioavailability for in vivo pharmacokinetic studies of this compound?
Methodological Answer:
- Prodrug Design: Introduce ester or carbonate groups to enhance solubility. For example, replace the carboxamide with a methyl ester, which is hydrolyzed in vivo .
- Lipid-Based Formulations: Use cyclodextrins or liposomes to encapsulate the compound, improving absorption in gastrointestinal or blood-brain barrier models .
- Metabolic Stability Assays: Incubate with liver microsomes to identify cytochrome P450 (CYP) vulnerabilities and modify labile sites (e.g., methoxy group demethylation) .
Q. How to evaluate off-target effects on related receptors (e.g., TRPV1, FAAH)?
Methodological Answer:
- Receptor Panels: Screen against a panel of 50+ GPCRs, ion channels, and enzymes (e.g., TRPV1, FAAH) using radioligand displacement or functional assays .
- Selectivity Ratios: Calculate IC ratios (e.g., CB2/TRPV1) to quantify specificity. A ratio >100 indicates minimal off-target activity .
- Knockout Models: Use CB1/CB2 knockout mice to isolate receptor-specific effects in behavioral or metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
